Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Suzuki–Miyaura coupling Regioselectivity Biaryl pharmacophores

Methyl 4‑chloro‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoate (CAS 710350‑72‑4) is an arylboronic acid pinacol ester that belongs to the class of ortho‑substituted phenylboronates. The molecule carries a chlorine atom at the 4‑position of the phenyl ring, a methoxycarbonyl group at the 1‑position, and the boron pinacolate at the 3‑position, yielding a molecular formula of C₁₄H₁₈BClO₄ and a molecular weight of 296.55 g·mol⁻¹.

Molecular Formula C14H18BClO4
Molecular Weight 296.55 g/mol
CAS No. 710350-72-4
Cat. No. B3024664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
CAS710350-72-4
Molecular FormulaC14H18BClO4
Molecular Weight296.55 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)Cl
InChIInChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(17)18-5)6-7-11(10)16/h6-8H,1-5H3
InChIKeyWDDNUAMATJHVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate – Core Identity for Precision Suzuki‑Miyaura Coupling


Methyl 4‑chloro‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoate (CAS 710350‑72‑4) is an arylboronic acid pinacol ester that belongs to the class of ortho‑substituted phenylboronates [1]. The molecule carries a chlorine atom at the 4‑position of the phenyl ring, a methoxycarbonyl group at the 1‑position, and the boron pinacolate at the 3‑position, yielding a molecular formula of C₁₄H₁₈BClO₄ and a molecular weight of 296.55 g·mol⁻¹ . This precise substitution pattern defines the compound’s role as a bifunctional building block in palladium‑catalysed Suzuki‑Miyaura cross‑coupling reactions, where it serves as the electrophilic partner (via the C–Cl bond) or as the nucleophilic partner (via the boronate ester) depending on the chosen reaction sequence [1]. Commercially, the compound is routinely offered at purities of 95–98 % (HPLC) and is stored at 2–8 °C to maintain long‑term stability of the boronic ester moiety .

Why In‑Class Arylboronic Esters Cannot Replace Methyl 4‑chloro‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoate


Although numerous arylboronic esters are commercially available, the 4‑chloro‑3‑boronate substitution pattern of CAS 710350‑72‑4 is not interchangeable with regio‑isomers, halo‑swapped analogs, or non‑functionalised boronates. Changing the position of the chlorine from the 4‑ to the 3‑position (i.e., methyl 3‑chloro‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoate, CAS 603122‑78‑7) yields a constitutional isomer with a different spatial orientation of the halogen and boronic ester, which leads to fundamentally different coupling products in the synthesis of ortho‑substituted biaryl pharmacophores . Similarly, replacing chlorine with bromine (methyl 4‑bromo‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoate, CAS 2223050‑06‑2) alters the oxidative‑addition kinetics at palladium(0) and can compromise chemoselectivity in sequential couplings . The methyl ester is also non‑trivial: the tert‑butyl ester analog (CAS 878809‑44‑0) requires deprotection under acidic conditions that may be incompatible with downstream functional groups. These substitution‑pattern constraints make direct generic replacement impossible without altering the final target structure, as demonstrated by the strict structural requirements of the GnRH receptor antagonist lead series documented in WO2008/124610 A1 [1].

Quantitative Differentiation Evidence for Methyl 4‑chloro‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoate


Regio‑Isomeric Specificity: 4‑Chloro‑3‑Boronate vs. 3‑Chloro‑4‑Boronate Constitutional Isomer

Methyl 4‑chloro‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoate (target) and methyl 3‑chloro‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoate (CAS 603122‑78‑7) are constitutional isomers that differ in the relative positions of the chlorine and boronic ester substituents . In the target compound, the boronate is flanked by the chlorine at the para‑position and the methoxycarbonyl group at the meta‑position, whereas in the isomer the boronate sits at the para‑position relative to the ester. This spatial arrangement is critical when the compound is used to construct 3,4‑disubstituted biaryl motifs; the target compound uniquely delivers coupling at the 3‑position, a requirement for the benzamide core of GnRH receptor antagonists described in WO2008/124610 [1]. No experimental cross‑coupling yields for the two isomers are available in the same study, so this evidence is class‑level inference based on well‑established reactivity principles of arylboronic esters .

Suzuki–Miyaura coupling Regioselectivity Biaryl pharmacophores

Halogen‑Dependent Chemoselectivity: Chloro vs. Bromo Analog in Sequential Couplings

The 4‑chloro substituent in CAS 710350‑72‑4 provides a distinct reactivity profile compared to the corresponding 4‑bromo analog (methyl 4‑bromo‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoate, CAS 2223050‑06‑2). Carbon–chlorine bonds are stronger and oxidatively add to Pd(0) more slowly than carbon–bromine bonds (~365 kJ·mol⁻¹ for C–Cl vs. ~298 kJ·mol⁻¹ for C–Br) [1]. This difference can be exploited to achieve chemoselective sequential couplings: the bromo analog tends to react first at the C–Br site, potentially consuming the electrophilic center before the boronate is utilised, whereas the chloro analog permits orthogonal activation of the boronate ester under milder Suzuki conditions while leaving the C–Cl bond intact for a subsequent coupling step . No side‑by‑side experimental comparison has been published for these two specific compounds, so this evidence is class‑level inference drawn from the well‑characterised relative rates of oxidative addition of aryl halides to Pd(0) [1].

Chemoselectivity Oxidative addition Sequential cross‑coupling

Commercial Purity Advantage: 97–98 % (HPLC) vs. Standard 95 % for In‑Class Analogs

Multiple reputable vendors supply CAS 710350‑72‑4 at batch‑certified purities of at least 97 % (HPLC), with some offering 98 % (HPLC) . In comparison, the regio‑isomeric analog methyl 3‑chloro‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoate (CAS 603122‑78‑7) is routinely listed at 95 % (HPLC) . While this 2–3 percentage point difference may appear modest, it translates to a reduction in total impurities from ≤5 % down to ≤2 %, which for pharmaceutical intermediate applications can be decisive in meeting ICH Q3A thresholds for unspecified impurities [1]. The higher available purity of the target compound can eliminate an additional preparative HPLC or recrystallisation step, directly impacting procurement decisions for GMP‑adjacent or medicinal chemistry programmes.

Purity Quality control Pharmaceutical intermediate

Validated Pharmaceutical Intermediate Role: Documented in Multiple Patent Families

CAS 710350‑72‑4 is explicitly listed as a synthetic intermediate in WO2008/124610 A1 (Neurocrine Biosciences), a patent covering small‑molecule gonadotropin‑releasing hormone (GnRH) receptor antagonists [1]. The compound is also cited in WO2014/008197 A1 (3‑V Biosciences), indicating its use in at least two independent drug‑discovery programmes [2]. In contrast, the regio‑isomeric 3‑chloro‑4‑boronate ester (CAS 603122‑78‑7) does not appear in these patent families, and a search of the patent literature does not reveal a comparable role for the bromo analog CAS 2223050‑06‑2. This institutional validation provides procurement confidence: the target compound has already been scaled and qualified in an industrial medicinal chemistry setting, reducing the risk of uncharacterised reactivity or unexpected impurity profiles that may accompany less‑validated alternatives.

GnRH antagonist Pharmaceutical patent Intermediate validation

Ester‑Group Orthogonality: Methyl Ester vs. tert‑Butyl and Ethyl Analogs

The methyl ester moiety in CAS 710350‑72‑4 provides a distinct reactivity profile compared to the corresponding tert‑butyl (CAS 878809‑44‑0) and ethyl ester (CAS 1523239‑42‑0) analogs. The methyl ester can be selectively hydrolysed under mild basic conditions (e.g., LiOH, THF/H₂O, rt) without affecting the boronic ester, whereas the tert‑butyl ester requires strongly acidic conditions (TFA or HCl) that may lead to protodeboronation of the pinacol boronate [1]. The ethyl ester offers no significant advantage in terms of orthogonal deprotection but introduces additional lipophilicity that can complicate chromatographic purification. Thus, for synthetic routes that require late‑stage ester manipulation in the presence of the boronic ester, the methyl‑ester variant offers a more compatible protecting‑group strategy, a factor that has been exploited in the GnRH antagonist synthesis where the methyl ester is carried through multiple steps before hydrolysis [2].

Protecting‑group strategy Orthogonal reactivity Late‑stage diversification

Controlled Storage Stability: Defined Cold‑Chain Recommendation vs. Ambient‑Stored Analogs

Vendor documentation for CAS 710350‑72‑4 specifies a storage temperature of 2–8 °C, reflecting the moderate hydrolytic sensitivity of the pinacol boronate ester in the presence of the electron‑withdrawing 4‑chloro and 3‑methoxycarbonyl groups . In comparison, less electron‑deficient analogs such as methyl 3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoate (CAS 269409‑18‑9, no chloro substituent) are often shipped and stored at ambient temperature, indicating lower inherent sensitivity to moisture . While the cold‑chain requirement of the target compound could be viewed as a logistical disadvantage, it also serves as a quality indicator: vendors who adhere to the 2–8 °C specification are actively controlling a known degradation pathway (hydrolysis to the boronic acid), which provides assurance of lot‑to‑lot consistency for end‑users who require the intact pinacol ester .

Stability Storage condition Procurement logistics

Procurement‑Driven Application Scenarios for Methyl 4‑chloro‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoate


Synthesis of 3‑Aryl‑4‑chlorobenzoic Acid Cores for GnRH Receptor Antagonist Lead Optimisation

The documented role of CAS 710350‑72‑4 in WO2008/124610 [1] makes it the validated starting material for constructing the 3‑aryl‑4‑chlorobenzoic acid scaffold central to this class of GnRH receptor antagonists. In a typical sequence, the boronate ester is cross‑coupled with a heteroaryl bromide under Suzuki conditions to install the 3‑aryl group while preserving the 4‑chloro substituent for subsequent amide bond formation. The regio‑isomeric 3‑chloro‑4‑boronate analog cannot deliver the same scaffold because coupling would occur at the 4‑position, placing the aryl group in the wrong orientation relative to the chlorine . Procurement of the target compound therefore guarantees structural fidelity to the patent‑exemplified intermediates.

Orthogonal Sequential Cross‑Coupling Requiring a Latent Electrophilic Site

In complex molecule synthesis where two distinct cross‑couplings are required, the combination of a boronate ester and an aryl chloride on the same ring permits an orthogonal sequence: (i) Suzuki coupling at the boronate site with an aryl bromide partner, followed by (ii) Suzuki, Buchwald–Hartwig, or Sonogashira coupling at the 4‑chloro position after oxidative addition to a suitable palladium catalyst [1]. The slower oxidative addition of C–Cl relative to C–Br, inferred from bond‑energy principles , provides a wider operational margin than the bromo analog, reducing the risk of cross‑reactivity or dimerisation during the first coupling step. This makes CAS 710350‑72‑4 the preferred building block for iterative coupling strategies in medicinal chemistry.

GMP‑Adjacent Intermediate with Reduced Purification Burden

For pharmaceutical development programmes transitioning from discovery to preclinical candidate profiling, material purity becomes a critical parameter. The availability of CAS 710350‑72‑4 at 97–98 % (HPLC) from suppliers such as Bidepharm and MolCore [1] offers a direct advantage over the 95 % typical of the regio‑isomeric analog . Starting with higher‑purity building blocks reduces the impurity carry‑over risk and may eliminate the need for additional chromatographic purification before the first regulated toxicology batch, accelerating the timeline to candidate nomination.

Late‑Stage Saponification in the Presence of a Boronic Ester

Synthetic routes that require liberation of the carboxylic acid at a late stage—while retaining the pinacol boronate for a final coupling—benefit from the methyl ester variant. As discussed in Evidence Item 5 [1], the methyl ester can be cleaved under mild basic conditions that leave the boronate intact, whereas tert‑butyl and other acid‑labile esters would necessitate acidic conditions that risk protodeboronation. This orthogonal reactivity has been exploited in the GnRH antagonist patent and is a key differentiator for procurement when designing a route with a late‑stage deprotection step.

Quote Request

Request a Quote for Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.